molecular formula C12H16N2O2 B6645445 3-hydroxy-N-(3-methylcyclopentyl)pyridine-4-carboxamide

3-hydroxy-N-(3-methylcyclopentyl)pyridine-4-carboxamide

Cat. No. B6645445
M. Wt: 220.27 g/mol
InChI Key: TXXRKSJGRIXVBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-N-(3-methylcyclopentyl)pyridine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as 3-MCPH or PHCCC and is a potent and selective agonist of the metabotropic glutamate receptor subtype 4 (mGluR4).

Mechanism of Action

The mechanism of action of 3-MCPH involves the activation of the 3-hydroxy-N-(3-methylcyclopentyl)pyridine-4-carboxamide receptor. This activation leads to the inhibition of the release of glutamate, which is a neurotransmitter that is involved in the transmission of pain signals. By inhibiting the release of glutamate, 3-MCPH has been shown to have potent analgesic effects.
Biochemical and Physiological Effects:
In addition to its analgesic effects, 3-MCPH has also been shown to have other biochemical and physiological effects. It has been shown to have anxiolytic effects, which may be due to its ability to modulate the release of GABA, another neurotransmitter that is involved in the regulation of anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-MCPH in lab experiments is its potency and selectivity for the 3-hydroxy-N-(3-methylcyclopentyl)pyridine-4-carboxamide receptor. This allows researchers to study the specific effects of 3-hydroxy-N-(3-methylcyclopentyl)pyridine-4-carboxamide activation without the interference of other receptors. However, one limitation of using 3-MCPH is its relatively short half-life, which may limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research involving 3-MCPH. One area of interest is the potential use of 3-MCPH in the treatment of movement disorders, such as Parkinson's disease. Another area of interest is the potential use of 3-MCPH in the treatment of anxiety disorders. Additionally, further research is needed to fully understand the mechanisms of action of 3-MCPH and its potential applications in medical research.

Synthesis Methods

The synthesis of 3-MCPH is a complex process that involves several steps. The first step involves the reaction of 3-methylcyclopentanone with hydroxylamine hydrochloride to form the oxime. The oxime is then reduced using sodium borohydride to form the corresponding amine. The amine is then reacted with 4-pyridinecarboxylic acid to form the final product, 3-MCPH.

Scientific Research Applications

3-MCPH has been extensively studied for its potential applications in medical research. It is a potent and selective agonist of the 3-hydroxy-N-(3-methylcyclopentyl)pyridine-4-carboxamide receptor, which is involved in the regulation of several physiological processes, including pain perception, anxiety, and movement disorders.

properties

IUPAC Name

3-hydroxy-N-(3-methylcyclopentyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-8-2-3-9(6-8)14-12(16)10-4-5-13-7-11(10)15/h4-5,7-9,15H,2-3,6H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXRKSJGRIXVBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)NC(=O)C2=C(C=NC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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